

Application Notes and Protocols for Axelopran Fixed-Dose Combination with Oxycodone Studies

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Compound of Interest

Compound Name: *Axelopran*

Cat. No.: *B605711*

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Disclaimer: The clinical development of the fixed-dose combination of **axelopran** and oxycodone was discontinued at Phase II. Consequently, the information available in the public domain is limited, and complete, detailed quantitative data and full study protocols have not been publicly released. The following application notes and protocols are synthesized from available press releases, clinical trial registry information, and scientific publications.

Introduction

Axelopran (formerly TD-1211) is a peripherally acting mu (μ)-opioid receptor antagonist (PAMORA) designed to mitigate opioid-induced constipation (OIC), a common and often distressing side effect of opioid analgesics. The rationale behind a fixed-dose combination (FDC) of **axelopran** with the potent opioid analgesic oxycodone was to offer a single-tablet solution that provides effective pain relief while simultaneously preventing or reducing the severity of OIC. By selectively blocking opioid receptors in the gastrointestinal tract, **axelopran** was intended to counteract the constipating effects of oxycodone without compromising its centrally-mediated analgesic efficacy.

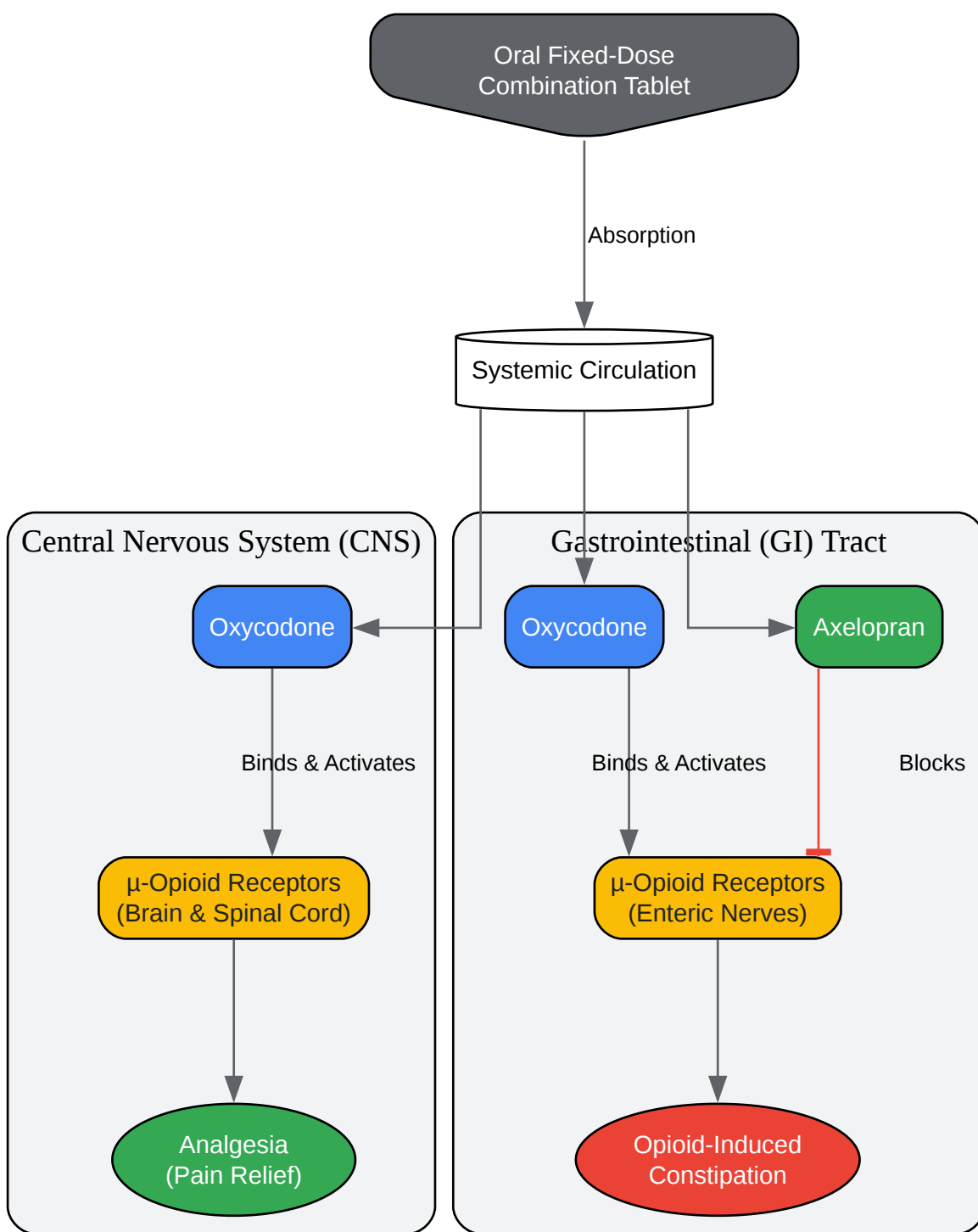
These notes provide an overview of the known clinical investigations into the **axelopran**/oxycodone FDC, with a focus on the methodologies and available data from the early-phase clinical studies.

Mechanism of Action

Oxycodone exerts its analgesic effects by acting as an agonist at μ -opioid receptors within the central nervous system (CNS). However, its binding to μ -opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract leads to decreased gut motility, increased fluid absorption from the stool, and consequently, constipation.

Axelopran is engineered to have high affinity for peripheral μ -opioid receptors, particularly in the GI tract, while having restricted access to the CNS. This selectivity allows it to competitively inhibit the binding of oxycodone to gut opioid receptors, thereby normalizing bowel function, without attenuating the desired analgesic effects in the brain and spinal cord.

Signaling Pathway of Opioid-Induced Constipation and the Role of Axelopran



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Caption: **Axelopran** blocks peripheral μ -opioid receptors in the gut.

Clinical Studies and Protocols

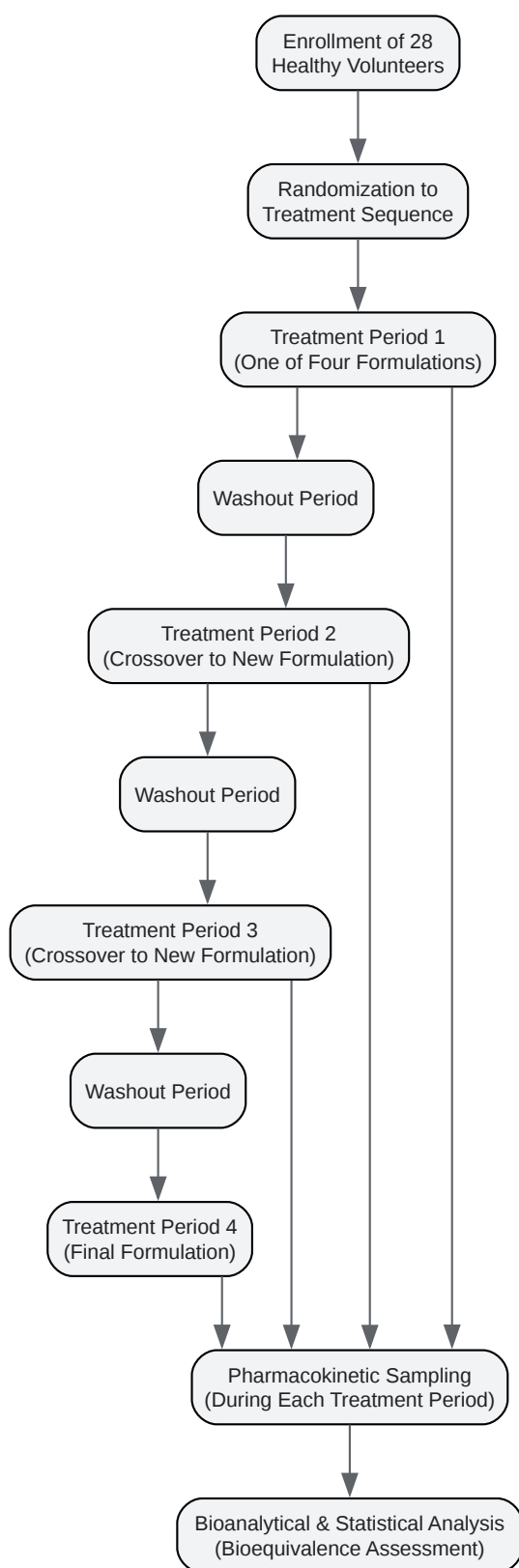
Phase 1 Bioequivalence Study

A Phase 1 clinical trial was conducted to assess the pharmacokinetic profile of the **axelopran**/oxycodone FDC and to establish its bioequivalence to the individual components administered concurrently.^[1]

Experimental Protocol:

- Study Design: An open-label, randomized, four-period, four-treatment crossover study.^[1]
- Study Population: 28 healthy adult subjects.^[1]
- Treatment Arms:
 - **Axelopran** administered alone.
 - Controlled-release oxycodone administered alone.
 - Co-administration of **axelopran** and controlled-release oxycodone as separate tablets.
 - A single fixed-dose combination (FDC) tablet of **axelopran** and controlled-release oxycodone.^[1]
- Primary Objective: To evaluate the bioequivalence of the FDC to the co-administered individual components.
- Pharmacokinetic Assessments: Serial blood samples were collected from subjects over a specified period after each treatment administration to determine the plasma concentrations of both **axelopran** and oxycodone. Key pharmacokinetic parameters, including maximum plasma concentration (C_{max}), time to maximum plasma concentration (T_{max}), and the area under the plasma concentration-time curve (AUC), were calculated.
- Bioanalytical Method: While specific details are not publicly available, plasma concentrations of **axelopran** and oxycodone were likely quantified using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method, which is the standard for such studies.

Experimental Workflow:



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Caption: Phase 1 crossover study design for bioequivalence testing.

Data Presentation:

Specific quantitative pharmacokinetic data from the Phase 1 study have not been released in detail. However, the top-line results were publicly announced.

Table 1: Summary of Phase 1 Bioequivalence Study Findings

Parameter	Finding
Oxycodone Bioequivalence	The FDC was bioequivalent to the co-administered separate tablets. [1]
Axelopran Bioequivalence	The FDC was bioequivalent to the co-administered separate tablets based on AUC. [1]
Drug-Drug Interaction	Axelopran did not significantly alter the systemic exposure of oxycodone. [1]

Phase 2 Clinical Program

The **axelopran**/oxycodone FDC program progressed into Phase 2 clinical trials, which were conducted in Australia to evaluate the treatment of pain and constipation.[\[2\]](#) However, the development program was later discontinued.[\[2\]](#) Detailed protocols, as well as efficacy and safety data from these Phase 2 studies, are not available in the public record. For reference, Phase 2 studies of **axelopran** as a standalone agent for OIC have been registered (e.g., NCT01459926, NCT01401985, NCT01333540).[\[3\]](#)

Discontinuation of the Development Program

Theravance Biopharma discontinued the development of the **axelopran**/oxycodone fixed-dose combination during Phase II of clinical testing.[\[2\]](#) The company has not publicly detailed the specific reasons for this decision. It is common for pharmaceutical companies to discontinue programs for a variety of reasons, including strategic reprioritization of their development pipeline, commercial considerations, or emerging clinical data.

Summary and Conclusion

The **axelopran**/oxycodone FDC was developed as a novel approach to managing moderate to severe pain while addressing the significant issue of opioid-induced constipation. The foundational Phase 1 clinical study successfully demonstrated the bioequivalence of the FDC to the individual components administered together and showed a lack of significant pharmacokinetic interaction.^[1] Despite these promising early results, the program did not proceed beyond Phase 2 development. The available information provides a valuable framework for understanding the clinical research strategy for such a combination product, although the lack of detailed published data from later-stage trials limits a comprehensive assessment of its clinical potential.

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